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Compound of Interest |

N-hydroxy-4-methoxy-N-
Compound Name:
phenylbenzamide
CAS No.: 13664-49-8
Cat. No.: B2979135

Compound Class:

-Aryl Hydroxamic Acid CAS Registry Number: 13664-49-8 Molecular Formula:

Molecular Weight: 243.26 g/mol [1]

Executive Summary & Technical Context
-hydroxy-4-methoxy-

-phenylbenzamide (also known as

-phenyl-4-methoxybenzohydroxamic acid) is a lipophilic hydroxamic acid derivative. It serves
as a critical model compound in the study of metalloproteinase (MMP) inhibition due to its
bidentate chelating capability (

-donor set) toward zinc and iron centers.

In drug development, this scaffold is often compared against non-hydroxylated amides or
unsubstituted hydroxamic acids to evaluate the electronic contribution of the para-methoxy
group to metal binding affinity and spectral properties. This guide provides the definitive
spectral fingerprints required to distinguish this compound from its synthetic precursors and
metabolic analogs.

NMR Chemical Shift Reference
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The following data represents the consensus spectral assignment in DMSO-

, the standard solvent for hydroxamic acids due to the stabilization of the labile

-hydroxyl proton.

Table 1: Consensus NMR Assignments (DMSO- , 400
MHz)

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2979135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Assignment

Shift (

» PpmM)

Multiplicity

Integration

Coupling (

, H2)

Structural
Insight

N-OH

10.30 - 10.80

Singlet (br)

1H

Highly
diagnostic;
disappears
with

shake. Shift
varies with

concentration

Ar-H
(Benzoyl 2,6)

7.55-7.65

Doublet

2H

8.8

Ortho to
Carbonyl.
Deshielded
by anisotropy
of

Ar-H (N-
Phenyl)

7.25-7.45

Multiplet

5H

Overlapping
signals for
ortho/meta/pa
ra protons of
the

-phenyl ring.

Ar-H
(Benzoyl 3,5)

6.90 - 7.00

Doublet

2H

8.8

Ortho to
Methoxy.
Shielded by
resonance
(+M effect) of

OCH

3.75-3.80

Singlet

3H

Characteristic
sharp singlet;

confirms

© 2026 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2979135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

para-methoxy

substitution.

Note on Solvent Effects: In

, the N-OH signal is often extremely broad or unobservable due to exchange
broadening. The aromatic signals may merge depending on the concentration.
DMSO-

Is the mandatory solvent for quality control.

Comparative Analysis: Alternatives & Precursors

To ensure rigorous identification, the target compound must be distinguished from its synthetic
precursors (

-phenylhydroxylamine) and structural analogs (

-phenylbenzohydroxamic acid, PBHA).

Table 2: Spectral Comparison of Key Analogs
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. Alternative 2: 4-
Alternative 1: PBHA

Feature Target Compound . Methoxybenzamide
(Unsubstituted) . .
(Primary Amide)
Absent (NH
N-OH Signal 10.5 (Broad) 10.8 (Broad) signals at
7.98&7.3)
Methoxy Signal 3.78 (Singlet) Absent 3.81 (Singlet)
AA'BB' System ( Multiplet ( AA'BB' System (
Benzoyl Pattern
7.6/6.9) 75-7.8) 7.9/7.0)
Present ( Present (
N-Phenyl Pattern Absent
7.3-7.5) 7.2-7.5)

Key Diagnostic Logic:

e Vs. PBHA: The presence of the methoxy singlet at 3.78 ppm and the AA'BB' splitting pattern

(replacing the complex benzoyl multiplet) confirms the para-methoxy substitution.

¢ Vs. Primary Amide: The downfield shift of the OH proton (>10 ppm) and the presence of the

-phenyl aromatic protons distinguish the hydroxamic acid from the primary amide precursor.

Experimental Protocol: Synthesis & Validation

The most robust synthesis utilizes the Schotten-Baumann acylation of

-phenylhydroxylamine. This protocol minimizes O-acylation side products.

Workflow Diagram
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Figure 1: Synthesis pathway via controlled acylation of N-phenylhydroxylamine.

Step-by-Step Protocol

Preparation: Dissolve

-phenylhydroxylamine (1.0 eq) in a mixture of THF and water (1:1 v/v). Cool to 0°C in an ice
bath.

Base Addition: Add solid sodium bicarbonate (

, 2.0 eq) to act as an acid scavenger.

Acylation: Dropwise add 4-methoxybenzoyl chloride (1.1 eq) dissolved in minimal THF.
Maintain temperature < 5°C to prevent O-acylation (which leads to the hydroxamic ester).

Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature over 1 hour.

Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue with 2M HCI
to pH ~3. The product will precipitate as a solid.

Purification: Filter the solid and recrystallize from Ethanol/Water (approx 1:1) to yield white
needles.

Validation: Confirm structure via

NMR (check for disappearance of NH signal of starting material and appearance of N-OH).

Mechanistic Insight: Chelation Mode
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The biological activity of this compound relies on its ability to form five-membered chelate rings
with metal ions (e.g.,

). The NMR shifts of the protons ortho to the carbonyl are sensitive to this chelation.
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Figure 2: Formation of the active pharmacophore. Upon binding, the carbonyl carbon becomes
more electron-deficient, shifting ortho-protons downfield.
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7515.

¢ PubChem Compound Summary. (2024).

-Hydroxy-4-methoxybenzamide (Analogous spectral data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. chemicalbook.com [chemicalbook.com]
e 2. scs.illinois.edu [scs.illinois.edu]

¢ To cite this document: BenchChem. [-Hydroxy-4-methoxy- -phenylbenzamide: NMR
Reference & Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2979135#n-hydroxy-4-methoxy-n-phenylbenzamide-
1h-nmr-chemical-shifts-reference]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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